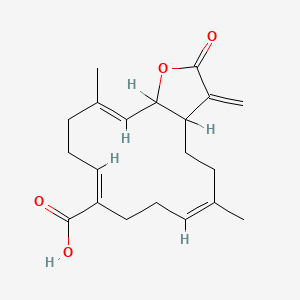

(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

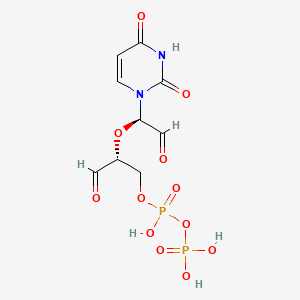

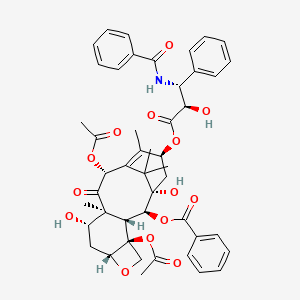

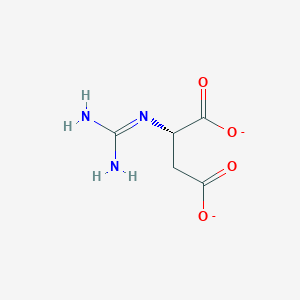

(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol is a hydroxylated form of vitamin D3, also known as cholecalciferol. This compound is part of the vitamin D family, which plays a crucial role in calcium and phosphate metabolism in the human body. Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation from sunlight and is subsequently hydroxylated in the liver and kidneys to form its active metabolites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol typically involves the hydroxylation of vitamin D3 at the 25th and 26th positions. This can be achieved through chemical synthesis or microbial transformation. Chemical synthesis often involves multiple steps, including the protection and deprotection of functional groups, and the use of specific reagents to introduce hydroxyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using engineered microorganisms. For example, the hydroxylase enzyme CYP105A1, expressed in Escherichia coli, can be used to hydroxylate vitamin D3 at the 25th and 26th positions. This method offers higher selectivity and yield compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions: (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to other active metabolites and for its role in biological processes .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include its further hydroxylated forms, such as 1α,25-dihydroxyvitamin D3, which is the most active form of vitamin D in the human body .

Aplicaciones Científicas De Investigación

(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other vitamin D metabolites. In biology, it is studied for its role in regulating gene expression and protein synthesis. In medicine, it is investigated for its potential therapeutic effects in conditions such as osteoporosis, chronic kidney disease, and certain cancers. In industry, it is used in the production of vitamin D supplements and fortified foods .

Mecanismo De Acción

The mechanism of action of (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol involves its binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound modulates the transcription of target genes, leading to increased calcium absorption in the intestines, reabsorption in the kidneys, and release from bones .

Comparación Con Compuestos Similares

Uniqueness: What sets this compound apart from other similar compounds is its specific hydroxylation pattern, which may confer unique biological activities and regulatory effects. While 1α,25-dihydroxyvitamin D3 is the most potent form of vitamin D, this compound may have distinct roles in certain physiological processes and therapeutic applications .

Propiedades

Fórmula molecular |

C27H44O3 |

|---|---|

Peso molecular |

416.6 g/mol |

Nombre IUPAC |

(2S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol |

InChI |

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26+,27-/m1/s1 |

Clave InChI |

QOWCBCXATJITSI-DEORFHHGSA-N |

SMILES isomérico |

C[C@H](CCC[C@@](C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

SMILES canónico |

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Pictogramas |

Acute Toxic; Health Hazard |

Sinónimos |

25,26-dihydroxycholecalciferol 25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25R)-isomer 25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25S)-isomer 25,26-dihydroxycholecalciferol, (3beta-6Z)-isomer 25,26-dihydroxyvitamin D3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)